molecular formula C14H13N5O4S B12176659 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12176659
M. Wt: 347.35 g/mol
InChI Key: QHNXGPOYBFQSSC-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a phthalazinone core substituted with methoxy groups at positions 7 and 8, an oxo group at position 1, and an acetamide linker connecting to a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₅H₁₄N₄O₄S, with a molecular weight of 346.36 g/mol (calculated from ) . The compound’s structure combines two pharmacologically relevant scaffolds: phthalazinones (known for anti-inflammatory and anticancer properties) and 1,3,4-thiadiazoles (noted for antimicrobial, antitumor, and enzyme inhibitory activities) .

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N5O4S/c1-22-9-4-3-8-5-16-19(13(21)11(8)12(9)23-2)6-10(20)17-14-18-15-7-24-14/h3-5,7H,6H2,1-2H3,(H,17,18,20)

InChI Key

QHNXGPOYBFQSSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=CS3)OC

Origin of Product

United States

Biological Activity

The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a phthalazinone core with methoxy substitutions and a thiadiazole moiety, which are known for their diverse pharmacological properties.

  • Molecular Formula : C18H18N4O4S
  • Molecular Weight : 386.4 g/mol
  • Structural Characteristics :
    • Phthalazinone core
    • Dimethoxy groups at positions 7 and 8
    • Thiadiazole group linked via an acetamide bond

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant growth inhibition in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound IMCF-7 (breast cancer)0.28Cell cycle arrest at G2/M phase
Compound IIHL-60 (leukemia)9.6Down-regulation of MMP2 and VEGFA

In vitro assays have shown that the target compound may exhibit similar anticancer properties due to its structural components that influence cell proliferation and apoptosis pathways .

Anthelmintic Activity

The presence of the thiadiazole moiety suggests potential anthelmintic activity. Derivatives of thiadiazole are known for their efficacy against parasitic infections, which could be explored further in the context of this compound .

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies indicate that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism where it might inhibit tumor growth by disrupting critical signaling pathways .
  • In Vitro Evaluations : Experimental results from cell line studies show promising results in terms of cytotoxicity against various cancer types, indicating that the compound could serve as a lead structure for further drug development .
  • Safety Profile : Toxicity assessments in model organisms like Daphnia reveal low lethality rates at high concentrations, suggesting a favorable safety profile for further pharmacological exploration .

Scientific Research Applications

Recent research indicates that compounds similar to 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of thiazoles and phthalazinones can inhibit the growth of various cancer cell lines such as human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7). For instance, specific cytotoxicity values indicate effective inhibition at low concentrations, suggesting that the compound's structural features significantly contribute to its anticancer effects.
  • Antimicrobial Activity : The compound's potential antimicrobial properties are under investigation. Similar compounds have exhibited activity against a range of pathogens, indicating a promising avenue for further research into its efficacy as an antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Phthalazinone Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed to introduce the methoxy groups.
  • Attachment of the Thiazole Moiety : This is done through condensation reactions with thiazole-containing reagents.
  • Formation of the Acetamide Linkage : An amide coupling reaction finalizes the synthesis using reagents such as EDCI or DCC.

For industrial applications, optimizing these synthetic routes is crucial to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance production efficiency.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide :

  • Anticancer Studies : Research involving similar phthalazinone derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For example:
    • HCT116 Cells : IC50 values indicated effective inhibition at concentrations as low as 5 µM.
    • A549 Cells : Similar studies have shown comparable results with IC50 values around 10 µM.
    These findings suggest a strong correlation between structural features and biological activity.
  • Antimicrobial Research : Preliminary studies have indicated that compounds within this class exhibit activity against Gram-positive and Gram-negative bacteria. Further exploration is necessary to elucidate their mechanisms and optimize their application in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

Several 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m in ) share structural similarities with the target compound. Key comparisons include:

  • Substituent Variations: Compounds like 5e (4-chlorobenzylthio) and 5j (methylphenoxy) differ in their aromatic substituents, which influence solubility and bioactivity. The target compound’s dimethoxyphthalazinone group may enhance π-π stacking interactions in biological targets compared to simpler phenoxy groups .
  • Physical Properties : Melting points of thiadiazole acetamides range from 132–170°C (e.g., 5e : 132–134°C; 5g : 168–170°C), suggesting moderate crystallinity. The target compound’s melting point is unreported but expected to align with this range due to structural similarity .

Heterocyclic Replacements: Oxadiazole vs. Thiadiazole

Oxadiazole-phthalazinone derivatives (e.g., 4b–4d in ) replace the thiadiazole with an oxadiazole ring. Key differences:

  • Thermal Stability : Oxadiazole derivatives exhibit higher melting points (>300°C for 4b ), attributed to stronger dipole-dipole interactions and hydrogen bonding compared to thiadiazoles .
  • Biological Activity : Oxadiazole derivatives in show anti-proliferative activity, while thiadiazoles (e.g., 63 in ) demonstrate cytotoxicity against MCF-7 breast cancer cells. The target compound’s thiadiazole moiety may offer distinct binding profiles due to sulfur’s electronegativity and polarizability .

Bioactive Acetamide Derivatives

  • Antitumor Activity : In , benzothiazole-linked thiadiazoles (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide) showed 100% effectiveness in anticonvulsant models, highlighting the role of electron-withdrawing substituents. The target compound’s dimethoxy groups may modulate similar pathways .
  • Enzyme Inhibition: notes that acetamide derivatives (e.g., triazole-benzothiazole hybrids) inhibit MAO-B and AChE. The phthalazinone core in the target compound could enhance interaction with enzyme active sites due to its planar structure .

Table 1: Comparative Analysis of Selected Analogues

Compound Core Structure Substituents Melting Point (°C) Biological Activity Reference
Target Compound Phthalazinone + Thiadiazole 7,8-Dimethoxy N/A Hypothesized antitumor
5e () Phenoxy + Thiadiazole 4-Chlorobenzylthio 132–134 Not reported
4b () Phthalazinone + Oxadiazole Sulfamoylphenyl >300 Anti-proliferative
63 () Thiadiazole + Fluorophenyl 3-Fluorophenyl N/A Cytotoxic (MCF-7)

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